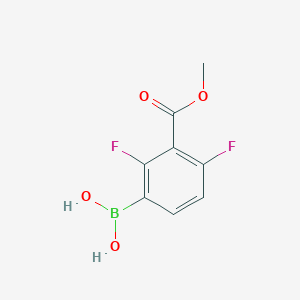
(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid
Descripción general
Descripción
“(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative . The molecular structure of this compound is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .
Synthesis Analysis
The synthesis of boronic acids, including “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid”, is relatively simple and well-known . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is C8H7BF2O4 . The molecular weight of this compound is 215.95 .Chemical Reactions Analysis
Boronic acids, such as “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid”, have been used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They are also used in the synthesis of fluorinated biaryl derivatives .Physical And Chemical Properties Analysis
“(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Organic Optoelectronics and OLEDs
The rapid advancement in organic optoelectronics is attributed significantly to the development of new conjugated systems, including materials based on the BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene) platform. These materials have shown promising applications in sensors, organic thin-film transistors, organic photovoltaics, and notably in organic light-emitting diodes (OLEDs). Despite the early stages of exploration, BODIPY-based organic semiconductors have demonstrated potential as 'metal-free' infrared emitters, promising for future developments in OLED technology (Squeo & Pasini, 2020).
Electrochemical Biosensors
The derivatives of boronic acid, such as ferroceneboronic acid (FcBA) and its modifications, have been utilized to construct electrochemical biosensors. These biosensors are capable of detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances through the selective binding of boronic acid moieties. This principle has led to the development of non-enzymatic glucose sensors and HbA1c sensors, highlighting the potential of boronic acid derivatives in medical diagnostics and monitoring (Wang et al., 2014).
Environmental and Water Treatment
In the context of seawater desalination, the issue of boron removal has become increasingly relevant with the adoption of membrane technology. The removal of boron by reverse osmosis (RO) and nanofiltration (NF) membranes is a critical area of research, given boron's almost exclusive existence in seawater as boric acid. Studies suggest the need for process optimization and a deeper understanding of boron rejection mechanisms by NF/RO membranes, which could significantly enhance the quality of drinking water derived from seawater desalination (Tu et al., 2010).
Drug Discovery
Boronic acids, including derivatives of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid, have found their place in drug discovery. The unique properties of boronic acids, such as the potential to enhance drug potency or improve pharmacokinetic profiles, have led to the FDA approval of several boronic acid drugs. The versatility and desirable attributes of boronic acids underscore their importance in medicinal chemistry, paving the way for future therapeutic agents (Plescia & Moitessier, 2020).
Safety And Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is relevant to extend studies with these compounds in medicinal chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(2,4-difluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXRETVCZVZSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C(=O)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658032 | |
| Record name | [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
1190989-12-8 | |
| Record name | [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




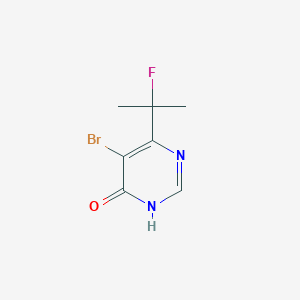
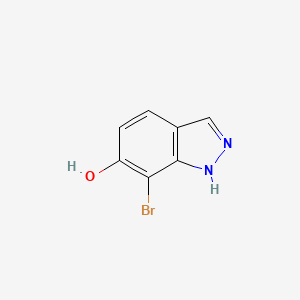

![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)

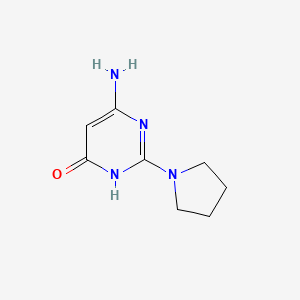
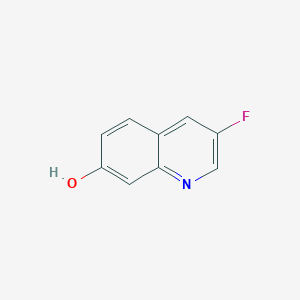

![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)
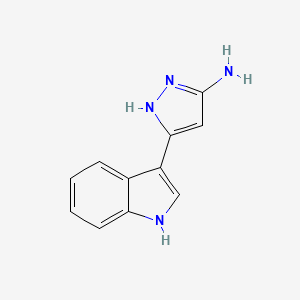
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)